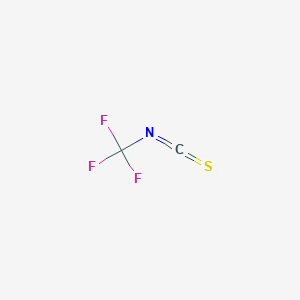![molecular formula C12H6ClNO B12101408 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro- CAS No. 101419-81-2](/img/structure/B12101408.png)
5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro- can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction, where 5H-indeno[1,2-b]pyridin-5-one is used as an electron acceptor and triphenylamine as an electron donor . The reaction conditions typically involve the use of palladium catalysts and base in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Indeno[1,2-b]pyridin-5-one, 7-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
5H-Indeno[1,2-b]pyridin-5-one, 7-chloro- has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Mécanisme D'action
The mechanism of action of 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro- involves its interaction with molecular targets and pathways within biological systems. The compound acts as an electron acceptor, and its effects are mediated through its ability to participate in electron transfer reactions. The specific molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro- include other indeno[1,2-b]pyridines and their derivatives, such as:
- 5H-Indeno[1,2-b]pyridin-5-one
- 5H-Indeno[1,2-b]pyridin-5-one, 7-bromo-
- 5H-Indeno[1,2-b]pyridin-5-one, 7-fluoro-
Propriétés
Numéro CAS |
101419-81-2 |
|---|---|
Formule moléculaire |
C12H6ClNO |
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
7-chloroindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C12H6ClNO/c13-7-3-4-8-10(6-7)12(15)9-2-1-5-14-11(8)9/h1-6H |
Clé InChI |
FXPFSQBEYMGUNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C2=O)C=C(C=C3)Cl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


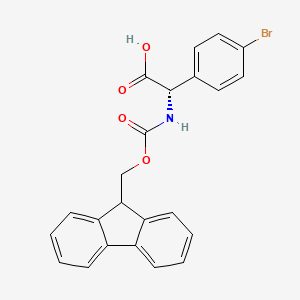
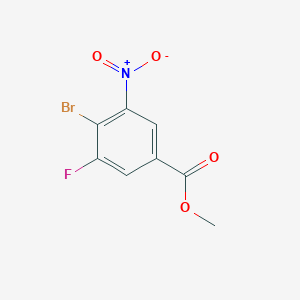


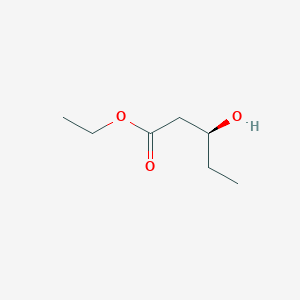
![[9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12101358.png)
![tert-butyl N-[(2-chlorophenyl)methyl]carbamate](/img/structure/B12101366.png)
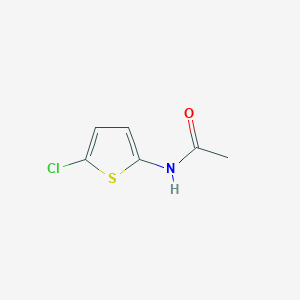

![(4AR,6S,7S,8R,8aS)-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12101393.png)


![Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester](/img/structure/B12101418.png)
